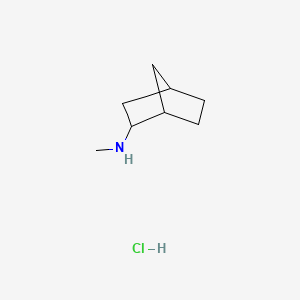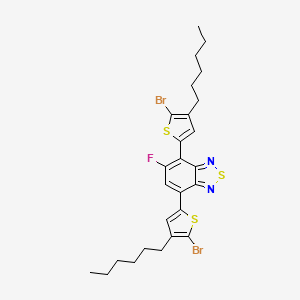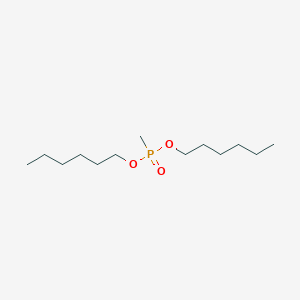
Phosphonic acid, methyl-, dihexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, dihexyl ester is an organic compound with the molecular formula C₁₃H₂₉O₃P and a molecular weight of 264.3413 g/mol . It is also known by other names such as methylphosphonic acid, dihexyl ester, and phosphonic acid, P-methyl-, dihexyl ester . This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group.
Preparation Methods
Phosphonic acid, methyl-, dihexyl ester can be synthesized through several methods. One common method is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide . Another method is the catalytic cross-coupling reaction, which uses a palladium catalyst to couple a phosphonate ester with an alkyl halide . Additionally, the Mannich-type condensation can be used to synthesize this compound . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphonic acid, methyl-, dihexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acids, while reduction can produce phosphine derivatives .
Scientific Research Applications
Phosphonic acid, methyl-, dihexyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other phosphonate compounds . In biology, it is studied for its potential as an enzyme inhibitor due to its ability to mimic phosphate groups . In medicine, it is being investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds . In industry, it is used as a flame retardant and as an additive in lubricants and plasticizers .
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, dihexyl ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by mimicking the structure of phosphate groups, which are essential for enzyme function . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Phosphonic acid, methyl-, dihexyl ester can be compared with other similar compounds such as phosphonic acid, methyl-, dipentyl ester and phosphonic acid, methyl-, dimethyl ester . These compounds share similar chemical structures but differ in the length and branching of their alkyl chains. The unique properties of this compound, such as its higher molecular weight and specific reactivity, make it suitable for certain applications where other phosphonates may not be as effective .
Properties
CAS No. |
77304-63-3 |
|---|---|
Molecular Formula |
C13H29O3P |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-[hexoxy(methyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C13H29O3P/c1-4-6-8-10-12-15-17(3,14)16-13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
XMEOPSOYUNXCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(C)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


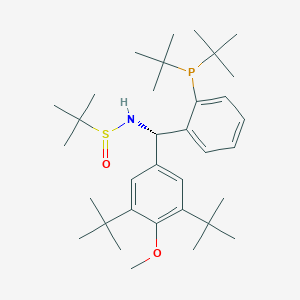
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)

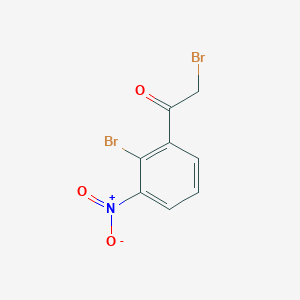


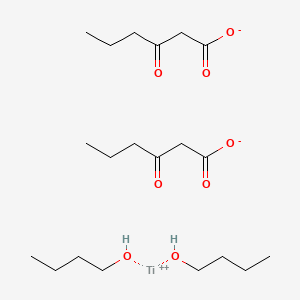
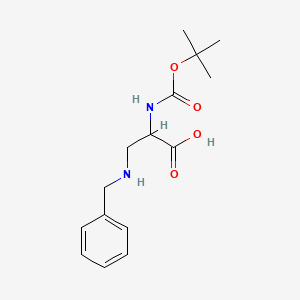

![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
